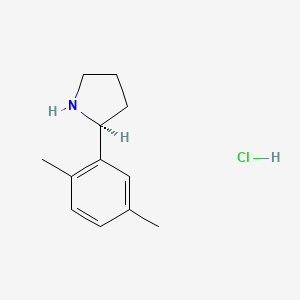

(S)-2-(2,5-Dimethylphenyl)pyrrolidine hcl

Description

Significance of Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast array of biologically active compounds and natural products. google.commdpi.com Chiral-substituted pyrrolidines, in particular, are among the most prevalent heterocyclic motifs in pharmaceuticals, finding use as anticancer, antibiotic, and antihypertensive agents. acs.orgchimia.ch Their importance extends to their role as versatile building blocks and ligands in asymmetric synthesis. The defined three-dimensional structure of chiral pyrrolidines allows for effective stereochemical control, which is crucial in the synthesis of single-enantiomer drugs to ensure therapeutic efficacy and minimize side effects. acs.orgchimia.ch

The stereochemical versatility of the pyrrolidine scaffold enables the precise tuning of pharmacokinetic properties, which is essential for overcoming mechanisms of multidrug resistance in therapeutic applications. Consequently, there is significant and ongoing interest in the stereoselective synthesis of chiral pyrrolidines, which are key intermediates for a wide range of molecules, including vitamins, agrochemicals, and complex alkaloids. mdpi.com Synthetic chemists have developed numerous strategies to access these valuable scaffolds, ranging from utilizing the "chiral pool" (readily available chiral molecules like proline) to advanced catalytic asymmetric methods. mdpi.comnih.govacs.org

Role of Chiral Amines in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. Chiral amines, especially those based on the pyrrolidine framework, have been central to this development. acs.org These amines can activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions. researchgate.net This mode of activation allows for a wide variety of enantioselective transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions. acs.orgnih.gov

Proline and its derivatives are archetypal examples of chiral amine organocatalysts. Researchers have extensively modified the basic pyrrolidine structure to create more effective and selective catalysts. acs.org The design of new chiral secondary amines, which often feature bulky substituents to create a well-defined chiral pocket, has led to catalysts that can facilitate challenging reactions with high yields and excellent enantioselectivities, often under mild conditions. acs.org

Contextualization of (S)-2-(2,5-Dimethylphenyl)pyrrolidine as a Chiral Building Block and Catalyst Precursor

(S)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride is a specific example of a chiral 2-aryl-pyrrolidine. This class of compounds is increasingly recognized for its utility as key chiral intermediates in the synthesis of potential pharmaceutical candidates. acs.org The structure of (S)-2-(2,5-Dimethylphenyl)pyrrolidine combines two key features: the "(S)-pyrrolidine" ring, which provides a defined stereocenter, and the "2,5-dimethylphenyl" group, which imparts specific steric and electronic properties.

As a chiral building block , its value lies in its potential to be incorporated into larger, more complex molecules where the stereochemistry at the C2 position of the pyrrolidine ring is crucial for the final product's function. The synthesis of various 2-aryl-substituted pyrrolidines is a topic of significant interest for medicinal chemists, as these motifs are part of several drug candidates targeting conditions like depression and anxiety. acs.org While specific synthesis routes for (S)-2-(2,5-Dimethylphenyl)pyrrolidine are not extensively detailed in readily available literature, general methods for producing 2-aryl pyrrolidines include copper-catalyzed carboamination of vinylarenes and the enzymatic reduction of 2-aryl-pyrrolines. acs.orgnih.gov

As a catalyst precursor , the secondary amine of the pyrrolidine ring can be readily functionalized. For instance, it can be transformed into a diarylprolinol ether or other derivatives that are known to be highly effective organocatalysts. The 2,5-dimethylphenyl substituent would play a critical role in defining the chiral environment of such a catalyst, influencing the stereochemical outcome of the catalyzed reaction. A closely related analogue, (S)-2-(3,5-dimethylphenyl)pyrrolidine, serves as a key intermediate in the synthesis of the pharmaceutical compound aticaprant, highlighting the industrial relevance of this structural class. researchgate.net

Chemical Properties of a Related Compound: trans-2,5-Dimethylpyrrolidine Hydrochloride Specific experimental data for (S)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride is not widely published. However, data for a structurally simpler analogue is provided below for context.

| Property | Value |

| Chemical Name | trans-2,5-Dimethylpyrrolidine Hydrochloride |

| CAS Number | 4209-65-8 |

| Molecular Formula | C₆H₁₃N·ClH |

| Molecular Weight | 135.64 g/mol |

| Data sourced from LookChem lookchem.com |

Overview of Research Directions on (S)-2-(2,5-Dimethylphenyl)pyrrolidine and Related Pyrrolidine Derivatives

Research involving chiral pyrrolidine derivatives is dynamic and multifaceted. A primary focus is the development of novel and efficient synthetic routes to access these valuable compounds. This includes biocatalytic methods, such as using imine reductases (IREDs) or transaminases to achieve high enantioselectivity under green conditions, and new metal-catalyzed reactions that offer alternative pathways. acs.orgacs.org

Another major research avenue is the application of these chiral pyrrolidines as organocatalysts. Scientists are continuously exploring their use in a broader range of asymmetric transformations and designing new catalyst structures to improve reactivity and selectivity. chimia.chmdpi.com This involves modifying the substituents on the pyrrolidine ring to fine-tune the catalyst's steric and electronic properties. For example, derivatives of (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol are used as organocatalysts in asymmetric cycloadditions and sulfenylation reactions. sigmaaldrich.cn

Furthermore, the role of 2-aryl-pyrrolidines as key structural motifs in drug discovery remains a powerful driver of research. acs.org Efforts are directed toward synthesizing libraries of these compounds with diverse aryl substituents to explore structure-activity relationships for various biological targets. The development of scalable syntheses for promising drug intermediates, like the process for (S)‐2‐(3,5‐dimethylphenyl)pyrrolidine, is also a critical area of investigation. researchgate.net

Examples of Research Applications for Chiral Pyrrolidine Derivatives

| Pyrrolidine Derivative | Application Area | Research Finding |

| (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazoles | Organocatalysis | Proven to be efficient catalysts for a broad range of asymmetric reactions. chimia.ch |

| (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol | Organocatalysis | Used as a chiral catalyst for preparing chiral bipyrazolidin-3-one derivatives. sigmaaldrich.cn |

| (S)-2-(Anilinomethyl)pyrrolidine | Asymmetric Synthesis | Used as a chiral diamine ligand for the asymmetric reduction of ketones. researchgate.net |

| 2-Aryl-substituted pyrrolines | Biocatalytic Synthesis | Stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines using imine reductases with excellent enantioselectivity (>99% ee). acs.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClN |

|---|---|

Molecular Weight |

211.73 g/mol |

IUPAC Name |

(2S)-2-(2,5-dimethylphenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C12H17N.ClH/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H/t12-;/m0./s1 |

InChI Key |

GZPFDUHEGASWAL-YDALLXLXSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H]2CCCN2.Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCCN2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Chiral Pyrrolidine Core and Its Aryl Substitution

Strategies for Asymmetric Pyrrolidine (B122466) Construction

The creation of the stereochemically defined pyrrolidine ring is a critical challenge in organic synthesis. Numerous strategies have been developed to achieve this, each with its own advantages and limitations. These methods focus on establishing the chiral center at the C2 position of the pyrrolidine ring with high enantiomeric purity.

Intramolecular Cyclization Approaches, including Aza-Michael Reactions

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings. The aza-Michael reaction, a specific type of conjugate addition, is a prominent method for pyrrolidine synthesis. rsc.orgfrontiersin.org This reaction involves the intramolecular nucleophilic attack of an amine onto an activated alkene. rsc.org The stereochemical outcome of the cyclization can be controlled, leading to the desired enantiomer. ntu.edu.sg

In a typical sequence, a precursor containing both an amine and a Michael acceptor (an electron-poor alkene or alkyne) is synthesized. frontiersin.org Under the influence of a base or a catalyst, the amine attacks the double or triple bond, forming the five-membered pyrrolidine ring. rsc.orgfrontiersin.org The reaction can be designed to proceed in a domino fashion, where an initial Michael addition triggers a subsequent intramolecular cyclization. rsc.org

Key Features of Aza-Michael Addition for Pyrrolidine Synthesis:

| Feature | Description |

| Reaction Type | Intramolecular conjugate addition of an amine to an activated alkene or alkyne. rsc.orgntu.edu.sg |

| Key Precursor | A molecule containing both an amine and a Michael acceptor. frontiersin.org |

| Stereocontrol | Can be achieved through various means, including the use of chiral catalysts or auxiliaries. |

| Variations | Can be part of a domino or cascade reaction sequence. frontiersin.orgrsc.org |

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions

[3+2] Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, provide a direct and highly efficient route to substituted pyrrolidines. nih.govnih.govorganic-chemistry.org This method allows for the simultaneous formation of multiple stereocenters with a high degree of control. acs.orgrsc.org

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as imines of α-amino acids. nih.gov These reactive intermediates then react with a dipolarophile, typically an alkene, to form the pyrrolidine ring. organic-chemistry.org The use of chiral ligands in combination with metal catalysts, such as copper(I) or silver(I), can induce high levels of enantioselectivity in the cycloaddition. nih.govnih.gov This approach is versatile and can be used to synthesize a wide array of structurally diverse pyrrolidines. rsc.org

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. scispace.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Commercially available and recoverable auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam have been successfully employed in the synthesis of chiral pyrrolidines. acs.org For instance, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselectivity of a 1,3-dipolar cycloaddition reaction, leading to a pyrrolidine with high enantiomeric purity after removal of the auxiliary. acs.org This method is particularly valuable for large-scale synthesis due to the potential for recycling the often-expensive chiral auxiliary. acs.org

Enzymatic Methods for Stereocenter Establishment

Biocatalysis has emerged as a powerful and environmentally friendly tool for asymmetric synthesis. acs.org Enzymes, such as transaminases and imine reductases, can catalyze reactions with high enantioselectivity and under mild conditions. nih.govresearchgate.net

Transaminases can be used to asymmetrically synthesize chiral amines from prochiral ketones. nih.gov In the context of pyrrolidine synthesis, a ω-chloroketone can be converted into a chiral amino alcohol, which then undergoes spontaneous cyclization to form the desired 2-substituted pyrrolidine. acs.orgnih.gov This method has been used to produce both enantiomers of various 2-arylpyrrolidines with excellent enantiomeric excess. nih.govnih.gov For example, (R)-2-(p-chlorophenyl)pyrrolidine has been synthesized on a preparative scale with high yield and enantiopurity using this enzymatic approach. nih.govresearchgate.net

Examples of Enzymatic Synthesis of Chiral Pyrrolidines:

| Enzyme Class | Substrate Type | Product Type | Key Advantage |

| Transaminases | ω-haloketones | Chiral 2-substituted pyrrolidines | High enantioselectivity for both enantiomers. nih.govnih.gov |

| Imine Reductases | Cyclic imines | Chiral 2-substituted pyrrolidines | Direct reduction of imines to chiral amines. researchgate.net |

Palladium-Catalyzed Alkene Aminoarylation for Pyrrolidine Synthesis

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The intramolecular aminoarylation of alkenes is a powerful method for the construction of pyrrolidine rings. nih.govuwindsor.ca This reaction involves the coupling of an amine, an alkene, and an aryl halide in the presence of a palladium catalyst. nih.gov

The mechanism typically involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the alkene and the amino group. nih.gov Subsequent migratory insertion and reductive elimination steps lead to the formation of the 2-arylpyrrolidine and regeneration of the catalyst. uwindsor.ca This method allows for the direct installation of the aryl group at the 2-position of the pyrrolidine ring.

Reductive Amination and Hydrogenation Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclic amines like pyrrolidines. nih.gov This process typically involves the reaction of a dicarbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ. stackexchange.com For the synthesis of N-aryl-substituted pyrrolidines, diketones can be reacted with anilines in the presence of a catalyst and a hydrogen source. nih.gov

Another approach involves the hydrogenation of N-heteroaromatic compounds. nih.gov For instance, a substituted pyrrole (B145914) can be hydrogenated to the corresponding pyrrolidine. The stereochemistry of the final product can be controlled through the use of chiral catalysts or by employing a substrate-controlled reduction. A method for synthesizing R-2-(2,5-difluorophenyl)pyrrolidine involves the reduction of a 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole intermediate using a chiral acid and ammonia (B1221849) borane. google.com Similarly, the synthesis of 1,5-dimethyl-2-pyrrolidone can be achieved through the reductive amination of levulinic acid with methylamine, followed by hydrogenation. orgsyn.org

Enantioselective Synthesis of 2,5-Disubstituted Pyrrolidines

The enantioselective synthesis of 2,5-disubstituted pyrrolidines is a well-explored field, with numerous strategies developed to achieve high levels of stereocontrol. nih.gov These methods can be broadly categorized, often starting from the chiral pool or employing asymmetric catalysis.

One common and effective starting material is pyroglutamic acid, a readily available chiral building block. acs.orgresearchgate.net For instance, the reduction of enamines derived from pyroglutamic acid provides a versatile and diastereocontrolled pathway to various 2,5-disubstituted pyrrolidines. researchgate.netrsc.org Another approach involves the manipulation of a pyroglutamic acid-derived hemiaminal. Under Lewis acidic conditions, an iminium ion is formed in situ, which can then be trapped by an electron-rich aromatic compound. The stereochemical outcome (cis or trans) can be directed by the choice of the nitrogen-protecting group. nih.govacs.org

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes stands out as a highly atom-economical method for constructing the pyrrolidine ring. mappingignorance.org This approach can generate up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.orgacs.org The development of various chiral metal catalysts and organocatalysts has significantly expanded the scope of this reaction. mappingignorance.org

Other notable methods include:

Enzymatic Dynamic Kinetic Resolution (DKR): An enzymatic DKR reduction of a keto ester has been used to produce a syn-1,2-amino alcohol with excellent enantiomeric excess (>99% ee) and diastereomeric ratio (>99:1 dr). This intermediate is then converted to the target cis-2,5-disubstituted pyrrolidine. acs.org

C-H Functionalization: A one-pot C-H functionalization of unprotected cyclic amines, proceeding through an intermolecular hydride transfer to generate an imine, which is then trapped by an organolithium reagent, offers a direct route to trans-2,5-disubstituted pyrrolidines without loss of enantiopurity. nih.gov

Ring-Closing Enyne Metathesis: A series of new pyrrolidine derivatives can be prepared in very good yields from substrates containing a basic or nucleophilic nitrogen atom via a ring-closing metathesis (RCM) reaction of enynes. acs.org

| Method | Starting Material/Precursor | Key Features | Stereoselectivity |

| Enamine Reduction | Pyroglutamic acid derivative | Versatile, regioselective C-2/C-5 manipulation | High diastereoselectivity |

| Iminium Ion Trapping | Pyroglutamic acid-derived hemiaminal | N-protecting group controls stereochemistry | Controllable cis/trans selectivity |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes | Atom-economical, creates up to 4 stereocenters | High regio- and stereoselectivity |

| Enzymatic DKR | Keto ester | Establishes two stereogenic centers in one step | >99% ee, >99:1 dr |

| C-H Functionalization | Enantioenriched pyrrolidine | Operationally simple, one-pot procedure | Preserves enantiopurity, yields trans-isomer |

Introduction of the 2,5-Dimethylphenyl Moiety

Introducing an aryl group, such as the 2,5-dimethylphenyl moiety, at the C2 position of the pyrrolidine ring is a critical transformation. Several strategies have been developed to achieve this, often involving the reaction of a nucleophilic aryl species with an electrophilic pyrrolidine precursor or vice versa.

A prominent method involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base like sparteine. This generates a stereochemically defined 2-pyrrolidinolithium species. Transmetalation with zinc chloride produces a more stable 2-pyrrolidinozinc reagent, which can then be coupled with various functionalized aryl halides. acs.org

Another strategy is based on nucleophilic aromatic substitution (SNAr). researchgate.netmasterorganicchemistry.com In this approach, an electron-poor aromatic ring is attacked by a nucleophile. masterorganicchemistry.com For example, C2-symmetric 4-(pyrrolidino)pyridine (PPY) catalysts have been synthesized via the SNAr reaction of 4-halopyridines with trans-2,5-disubstituted pyrrolidines. researchgate.net The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comyoutube.com The position of substitution is determined by the location of the leaving group on the aromatic ring. masterorganicchemistry.com

The addition of organometallic reagents to cyclic imines or iminium ions is also a powerful method. As mentioned previously, an iminium ion generated from a pyroglutamic acid derivative can be trapped by an electron-rich aromatic nucleophile like mesitylene, demonstrating a direct arylation at the C2 position. nih.govacs.org

The integration of the specific 2,5-dimethylphenyl unit onto the pyrrolidine C2 position can be achieved using modern cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Following the strategy described by Beak, a 2-pyrrolidinozinc reagent can be coupled with 1-halo-2,5-dimethylbenzene (e.g., 1-bromo-2,5-dimethylbenzene). acs.org This reaction is typically catalyzed by a palladium complex, such as one generated from Pd(OAc)2 and a bulky phosphine (B1218219) ligand like PtBu3-HBF4. This method allows for the formation of a diverse array of 2-aryl-N-Boc-pyrrolidines with high enantiomeric purity. acs.org

The underlying mechanism for other potential coupling reactions is nucleophilic aromatic substitution (SNAr), which occurs via an addition-elimination pathway. youtube.comchemistrysteps.com For the reaction to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.com However, in the case of the 2,5-dimethylphenyl group, which is electron-rich, palladium-catalyzed cross-coupling is a more suitable and widely applicable strategy than classical SNAr.

The final step in the synthesis of the target compound is the formation of its hydrochloride salt. This is typically achieved by treating a solution of the free base, (S)-2-(2,5-Dimethylphenyl)pyrrolidine, with hydrogen chloride. google.com

There are several methods for this acid-base reaction:

Aqueous Hydrochloric Acid: The most straightforward method involves adding a stoichiometric amount of aqueous hydrochloric acid to a solution of the pyrrolidine derivative. However, this can lead to lower yields if the resulting hydrochloride salt has significant solubility in water. google.com

Gaseous Hydrogen Chloride: To avoid the presence of water, which can be problematic for the formation and isolation of a solid crystalline product, anhydrous hydrogen chloride gas can be bubbled through a solution of the amine in an anhydrous aprotic solvent like diethyl ether or dichloromethane. google.comsciencemadness.org

HCl in Organic Solvent: A solution of HCl in an organic solvent, such as HCl in diethyl ether or isopropanol, can also be used. acs.org

After acidification, the hydrochloride salt often precipitates from the solution and can be isolated by filtration. In some cases, evaporation of the solvent is necessary. sciencemadness.org It is noteworthy that some amine hydrochlorides, including pyrrolidine hydrochloride itself, can be very deliquescent, meaning they readily absorb moisture from the atmosphere to form a liquid. sciencemadness.org Therefore, careful drying, for instance in a desiccator or by azeotropic distillation, may be required to obtain a dry, crystalline solid. sciencemadness.org

Control of Diastereoselectivity and Enantioselectivity in Pyrrolidine Synthesis

Achieving precise control over stereochemistry is the central challenge in the synthesis of complex molecules like chiral substituted pyrrolidines. nih.gov Both diastereoselectivity and enantioselectivity are critical and are governed by the chosen synthetic strategy. nih.govacs.org

Diastereoselectivity: The relative configuration of substituents (e.g., cis vs. trans at the C2 and C5 positions) is often controlled by the reaction mechanism and substrate conformation.

Substrate Control: In the intramolecular aminooxygenation of alkenes to form pyrrolidines, the position of substituents on the alkene substrate dictates the stereochemical outcome. For example, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines (dr >20:1). nih.gov

Protecting Group Influence: In the synthesis of 2,5-disubstituted pyrrolidines from a pyroglutamic acid-derived hemiaminal, the choice of the nitrogen protecting group can steer the selectivity. Carbamate protecting groups favor the cis isomer, while a benzamide (B126) group leads to the trans isomer as the major product. nih.govacs.org

Reaction Conditions: Hydrogenation of a cyclic imine intermediate has been shown to afford a cis-pyrrolidine with high diastereoselectivity. acs.org

Enantioselectivity: The control of the absolute stereochemistry (R vs. S) is typically achieved through the use of chiral starting materials, auxiliaries, or catalysts.

Chiral Pool: Starting from enantiopure compounds like L-proline, 4-hydroxyproline, or L-pyroglutamic acid ensures that the chirality is carried through the synthetic sequence. nih.govacs.org

Asymmetric Catalysis: This is a powerful approach for generating chirality.

Organocatalysis: Chiral pyrrolidine-based organocatalysts are pivotal in aminocatalysis. nih.gov Similarly, chiral phosphoric acids have been used to catalyze enantioselective aza-Michael cyclizations to form pyrrolidines. whiterose.ac.uk

Metal-based Catalysis: Chiral metal catalysts are widely used. For instance, Co(II)-based metalloradical catalysis has been developed for asymmetric radical bicyclization of 1,6-enynes to control both enantioselectivity and diastereoselectivity. nih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another key example where chiral metal catalysts provide access to highly enantiomerically enriched pyrrolidines. mappingignorance.org

Enzymatic Reactions: Enzymes offer exquisite stereocontrol. The dynamic kinetic resolution (DKR) of a keto ester using an enzyme is a prime example, establishing two stereocenters with nearly perfect enantioselectivity and diastereoselectivity in a single step. acs.org

| Control Type | Method | Key Factor | Example Outcome |

| Diastereoselectivity | Substrate-controlled cyclization | Substituent position on precursor | α-substitution leads to 2,5-cis products |

| Diastereoselectivity | Protecting group direction | Nature of N-protecting group | Carbamate -> cis; Benzamide -> trans |

| Enantioselectivity | Chiral Pool Synthesis | Use of enantiopure starting material | Synthesis from L-proline or pyroglutamic acid |

| Enantioselectivity | Asymmetric Catalysis | Chiral catalyst (metal or organic) | 1,3-dipolar cycloaddition with >95% ee |

| Enantioselectivity | Biocatalysis | Enzyme-mediated reaction | Enzymatic DKR with >99% ee and >99:1 dr |

Synthetic Routes to Related Chiral Pyrrolidine Derivatives and Analogs

The pyrrolidine ring is a ubiquitous scaffold in natural products and pharmaceuticals, leading to the development of a vast number of synthetic routes to its derivatives and analogs. nih.govgoogle.com

Syntheses from acyclic precursors are also common, where the formation of the pyrrolidine skeleton occurs via cyclization. nih.gov

Ring-Closing Metathesis (RCM): Enyne metathesis provides a straightforward method for preparing various pyrrolidine derivatives. acs.org

Intramolecular Cyclization: The enantioselective synthesis of the antibiotic Anisomycin involves the cyclization of an alcohol using NaH in DMF. nih.gov

Radical Cascade Cyclization: This strategy allows for the construction of complex polycyclic molecules containing the pyrrolidine ring in a single operation. nih.gov

More complex pyrrolidine-containing structures have also been synthesized:

Spiropyrrolidines: An asymmetric 'clip-cycle' synthesis has been developed where a Cbz-protected bis-homoallylic amine is 'clipped' to a thioacrylate via metathesis, followed by an enantioselective intramolecular aza-Michael cyclization to form the spiropyrrolidine. whiterose.ac.uk

Densely Substituted Pyrrolidines: A highly diastereoselective 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields proline derivatives with up to four stereogenic centers. acs.org

C2-Symmetric Analogs: C2-symmetric 4-(pyrrolidino)pyridine derivatives, which are useful as chiral nucleophilic catalysts, have been synthesized by the SNAr reaction of 4-halopyridines with enantiopure trans-2,5-disubstituted pyrrolidines or by cyclocondensation from 4-aminopyridine. researchgate.net

These diverse synthetic routes highlight the modularity and importance of the chiral pyrrolidine core in constructing a wide range of functionally and structurally varied molecules. tandfonline.com

Catalytic Applications of S 2 2,5 Dimethylphenyl Pyrrolidine and Analogous Chiral Pyrrolidines in Asymmetric Organocatalysis

Fundamental Principles of Pyrrolidine-Based Aminocatalysis

Pyrrolidine-based aminocatalysis is a cornerstone of modern asymmetric synthesis, offering a metal-free approach to constructing chiral molecules. nih.govbeilstein-journals.org The fundamental principle lies in the ability of the secondary amine of the pyrrolidine (B122466) ring to react reversibly with carbonyl compounds, such as aldehydes and ketones. This interaction generates transient, highly reactive intermediates—enamines or iminium ions—which are then susceptible to attack by a nucleophile or electrophile, respectively. nih.govnumberanalytics.com

The five-membered ring structure of pyrrolidine is crucial; its conformational rigidity helps to create a well-defined chiral environment around the reactive intermediate. researchgate.net This controlled environment dictates the facial selectivity of the subsequent bond-forming step, leading to the preferential formation of one enantiomer of the product. The substituent at the C2 position of the pyrrolidine ring, in this case, the 2,5-dimethylphenyl group, plays a pivotal role in shielding one face of the intermediate, thereby directing the approach of the reacting partner. nih.govbeilstein-journals.org The basicity and nucleophilicity of the pyrrolidine nitrogen are also key factors, influencing the rate of formation of the catalytic intermediates. researchgate.net

Activation Modes in Stereoselective Transformations

Chiral pyrrolidines, including (S)-2-(2,5-Dimethylphenyl)pyrrolidine, operate through two primary activation modes: enamine catalysis and iminium ion catalysis. These modes depend on the nature of the carbonyl substrate and the reaction partner.

Enamine catalysis involves the reaction of a chiral secondary amine catalyst with a carbonyl compound, typically an aldehyde or ketone, to form a nucleophilic enamine intermediate. nih.gov This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more effective nucleophile.

The mechanism proceeds as follows:

Enamine Formation: The pyrrolidine catalyst reacts with an aldehyde or ketone to form a carbinolamine, which then dehydrates to yield the chiral enamine. This is a reversible process. nih.gov

Nucleophilic Attack: The nucleophilic enamine attacks an electrophile (e.g., a Michael acceptor like a nitroolefin). The stereochemistry of this step is controlled by the chiral scaffold of the catalyst, with the bulky substituent at the C2-position directing the electrophile to attack from the less sterically hindered face. ethz.ch

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the final product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle. ub.edu

The stereochemical outcome of the reaction is highly dependent on the geometry (E/Z) of the enamine intermediate and its conformational preferences. rsc.orgresearchgate.net

In contrast to enamine catalysis, iminium ion catalysis activates α,β-unsaturated carbonyl compounds towards nucleophilic attack. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it more electrophilic. rsc.org

The catalytic cycle for iminium ion formation is as follows:

Iminium Ion Formation: The chiral pyrrolidine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion. ub.eduacs.org This step often requires a Brønsted acid co-catalyst to facilitate the reaction. acs.orgnih.gov

Nucleophilic Addition: A nucleophile attacks the β-carbon of the activated iminium ion. The chiral environment created by the catalyst, particularly the bulky group at the C2-position, directs the nucleophile to one of the two enantiotopic faces of the substrate, thus controlling the stereoselectivity. numberanalytics.comub.edu

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the secondary amine catalyst. ub.edu

This activation strategy is central to many powerful transformations, including the Michael addition of various nucleophiles to enals and enones. numberanalytics.com

Application in Asymmetric Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based organocatalysts have proven to be exceptionally effective in rendering this reaction highly enantioselective. nih.govrsc.org

(S)-2-(2,5-Dimethylphenyl)pyrrolidine and its analogues are effective catalysts for the asymmetric Michael addition of aldehydes to electron-deficient olefins, such as nitroalkenes. nih.govrsc.org In this transformation, the catalyst operates through an enamine-based mechanism. The aldehyde is converted into a nucleophilic enamine, which then adds to the nitroolefin.

Research has demonstrated that pyrrolidine-based catalysts with bulky C2-substituents can achieve high yields and stereoselectivities in these reactions. For instance, in the addition of various aldehydes to nitroolefins, novel bifunctional pyrrolidine catalysts have achieved high catalytic efficiency and stereoselectivity. rsc.org Under optimized conditions, these reactions can yield Michael adducts with excellent diastereomeric ratios and enantiomeric excesses. rsc.org

Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene Catalyzed by a Pyrrolidine-based Organocatalyst Data synthesized from representative findings in the literature. nih.govrsc.org

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |

|---|---|---|---|---|---|---|

| 1 | Propanal | 10 | 24 | 95 | 90:10 | 92 |

| 2 | Butanal | 10 | 24 | 92 | 91:9 | 94 |

| 3 | Isovaleraldehyde | 20 | 48 | 88 | 85:15 | 89 |

The nature of the substituent at the C2-position of the pyrrolidine ring is critical for the catalyst's performance. The 2,5-dimethylphenyl group in (S)-2-(2,5-Dimethylphenyl)pyrrolidine exerts significant steric and electronic effects that dictate both reactivity and stereoselectivity.

Steric Influence: The bulky 2,5-dimethylphenyl group creates a sterically demanding environment around the active site. nih.govbeilstein-journals.org In the transition state of the key bond-forming step (e.g., the enamine attacking the olefin), this bulky group effectively blocks one face of the enamine. ethz.ch This steric shielding forces the electrophile to approach from the opposite, less hindered face, thereby leading to high enantioselectivity. The presence of two methyl groups on the phenyl ring further enhances this steric hindrance compared to a simple phenyl substituent.

Electronic Influence: The electronic properties of the aryl substituent can modulate the nucleophilicity of the enamine or the electrophilicity of the iminium ion. The methyl groups on the phenyl ring are weakly electron-donating. This can slightly increase the electron density of the enamine, potentially enhancing its nucleophilicity and reactivity. In gold-catalyzed reactions involving related 2,5-diarylpyrrolidines, non-covalent interactions, such as π-π stacking between the aryl substituent and the substrate, have been shown to play a crucial role in stabilizing the transition state and directing the stereochemical outcome. nih.gov A similar attractive interaction may also be at play in purely organocatalytic systems, where the aryl group helps to organize the transition state assembly for optimal stereocontrol.

Computational studies and experimental results consistently show that seemingly minor modifications to the aryl substituent can lead to significant changes in enantiomeric excess, highlighting the delicate balance of steric and electronic factors required for highly effective asymmetric catalysis. nih.gov

Utility in Asymmetric Cycloaddition Reactions

Chiral pyrrolidine catalysts, especially diarylprolinol silyl (B83357) ethers, have proven to be powerful tools for mediating asymmetric cycloaddition reactions, which are fundamental for constructing cyclic molecular frameworks. rsc.org These reactions, including Diels-Alder and [3+2] cycloadditions, benefit from the ability of the catalyst to effectively shield one face of the reactive intermediate, leading to high levels of diastereo- and enantioselectivity. rsc.orgacs.org

One of the notable applications is the exo-selective Diels-Alder reaction of α,β-unsaturated aldehydes. acs.orgorganic-chemistry.org For instance, the use of a diarylprolinol silyl ether catalyst in the presence of an acid co-catalyst can direct the reaction towards the formation of the less thermodynamically stable exo-adduct with excellent enantioselectivity. organic-chemistry.orgelsevierpure.comorganic-chemistry.org The steric bulk of the aryl groups on the pyrrolidine catalyst plays a crucial role in dictating the stereochemical outcome.

In the realm of [3+2] cycloadditions, these catalysts have been successfully employed in the reaction between nitrones and α,β-unsaturated aldehydes to produce chiral isoxazolidines. researchgate.netwikipedia.org These heterocyclic compounds are valuable precursors for the synthesis of 1,3-aminoalcohols and other biologically active molecules. wikipedia.org The catalyst's ability to control the facial selectivity of the enal component is key to achieving high enantiomeric excess in the cycloadducts. Furthermore, organocatalytic formal [3+2] cycloadditions of isocyanoesters with nitroolefins have been developed, providing access to highly optically active dihydropyrroles. nih.gov

Below is a table summarizing representative results for asymmetric cycloaddition reactions catalyzed by diarylprolinol silyl ether analogues.

| Catalyst | Reaction Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)trimethylsiloxymethyl]pyrrolidine | Diels-Alder | Cinnamaldehyde, Cyclopentadiene | 95 | >99:1 (exo:endo) | 99 (exo) |

| (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)triethylsiloxymethyl]pyrrolidine | Diels-Alder | Crotonaldehyde, Isoprene | 85 | - | 97 |

| Diarylprolinol Silyl Ether | [3+2] Cycloaddition | α,β-Unsaturated Aldehyde, Nitrone | up to 94 | endo selective | up to 94 |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | 3-Alkynylindole, Azonaphthalene | up to 98 | - | up to 99 |

Catalytic Asymmetric α-Functionalization Reactions

The enamine-based activation of aldehydes and ketones by chiral pyrrolidine catalysts provides a powerful strategy for the direct asymmetric α-functionalization of carbonyl compounds. nih.govnih.gov This approach has been successfully applied to a variety of transformations, including α-amination and α-oxidation reactions.

Asymmetric α-amination, for example, can be achieved with high efficiency using dialkyl azodicarboxylates as the nitrogen source. nih.gov Proline and its derivatives have been shown to catalyze the reaction between α-unbranched aldehydes and azodicarboxylates to furnish α-amino aldehydes with excellent yields and enantioselectivities. nih.gov These products are valuable building blocks for the synthesis of α-amino acids and other nitrogen-containing compounds. researchgate.net

Similarly, the asymmetric α-oxidation of aldehydes can be accomplished using various oxidizing agents in the presence of a diarylprolinol ether catalyst. For instance, the peroxidation of α,β-unsaturated aldehydes has been demonstrated, leading to chiral peroxides. researchgate.net The stereoselectivity of these reactions is often influenced by the steric properties of the catalyst, with bulkier silyl ether groups on the diarylprolinol leading to higher enantioselectivities. researchgate.net

The following table presents data from representative asymmetric α-functionalization reactions catalyzed by analogous pyrrolidine-based organocatalysts.

| Catalyst | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Proline | α-Amination | Propanal, Dibenzyl azodicarboxylate | 97 | 99 |

| (S)-2-(Pyrrolidin-2-yl)tetrazole | α-Amination | 2-Phenylpropanal, Di-tert-butyl azodicarboxylate | 85 | 92 |

| Diarylprolinol Silyl Ether | α-Peroxidation | Cinnamaldehyde, Cumene hydroperoxide | up to 90 | >90 |

| tert-Butoxy-L-Proline | α-Amination | Cyclohexanone, Diethyl azodicarboxylate | 95 | 98 |

Development of Heterogeneous Organocatalysts Incorporating Pyrrolidine Moieties

A significant challenge in homogeneous organocatalysis is the separation and recovery of the catalyst from the reaction mixture, especially given the often high catalyst loadings required. acs.org To address this, considerable effort has been directed towards the immobilization of chiral pyrrolidine catalysts, such as diarylprolinol ethers, onto solid supports. acs.org This heterogenization combines the high selectivity and activity of homogeneous catalysts with the operational simplicity of heterogeneous systems, allowing for easy catalyst recycling. acs.orgacs.org

Various support materials have been explored, including polystyrene, silica (B1680970) gel, and magnetic nanoparticles. mdpi.com For instance, diarylprolinol ethers have been anchored to polystyrene resins, and these supported catalysts have demonstrated comparable activity and enantioselectivity to their homogeneous counterparts in Michael-type reactions. scispace.com An important advantage of such systems is the ability to reuse the catalyst multiple times without a significant loss of performance. acs.org

One successful strategy involves the use of water-soluble diarylprolinol silyl ether salts, which can be easily recovered from the aqueous phase after reaction and reused. acs.org In some cases, these aqueous systems have shown enhanced reactivity and selectivity. Another approach is the encapsulation of molecular catalysts within a metal oxide layer via atomic layer deposition, which prevents leaching of the catalyst from the solid support. acs.org

The recyclability of these heterogeneous catalysts is a key feature, as demonstrated in the following table for a MeOPEG-supported diarylprolinol silyl ether catalyst in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. acs.org

| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 98 | 99 |

| 2 | 97 | 99 |

| 3 | 96 | 99 |

| 4 | 95 | 99 |

| 5 | 95 | 99 |

Scope and Limitations of (S)-2-(2,5-Dimethylphenyl)pyrrolidine-Based Catalysis

The diarylprolinol silyl ether catalyst system, to which (S)-2-(2,5-Dimethylphenyl)pyrrolidine is analogous, is recognized for its broad applicability and robustness in a multitude of asymmetric transformations involving aldehydes. nih.gov These catalysts can effectively activate saturated and α,β-unsaturated aldehydes through both enamine (HOMO-activation) and iminium ion (LUMO-activation) pathways, allowing for a wide range of C-C and C-X bond formations. nih.gov

The scope of nucleophiles in reactions catalyzed by these pyrrolidine derivatives is extensive, including carbon nucleophiles like malonates and nitroalkanes, as well as various heteroatom nucleophiles. nih.gov Similarly, the electrophiles are not limited to simple aldehydes and can include more complex structures. The ability to promote cascade reactions, where multiple bonds are formed in a single operation, further highlights the versatility of this catalytic system. nih.gov

However, there are limitations to consider. High catalyst loadings (often 5-20 mol%) can be a drawback, impacting the cost-effectiveness and atom economy of the process. acs.org While the development of heterogeneous catalysts has addressed the issue of catalyst recovery, a gradual decrease in activity over multiple cycles can sometimes be observed. acs.org

The steric and electronic properties of the substrates can also influence the efficiency and selectivity of the reaction. Highly hindered substrates may react sluggishly or with lower stereoselectivity. Furthermore, while these catalysts are highly effective for aldehydes, their application to ketones can be more challenging and may require catalyst modification or different reaction conditions. The choice of the aryl substituents on the prolinol framework is critical, and the optimal catalyst structure can vary depending on the specific reaction.

Theoretical and Mechanistic Investigations of S 2 2,5 Dimethylphenyl Pyrrolidine and Its Catalytic Processes

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for unraveling the intricate details of reaction mechanisms that are often difficult to probe experimentally. For (S)-2-(2,5-Dimethylphenyl)pyrrolidine-catalyzed reactions, computational methods provide invaluable insights into reaction pathways, transition state geometries, and the origins of stereoselectivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. pitt.eduresearchgate.net In the context of organocatalysis by (S)-2-(2,5-Dimethylphenyl)pyrrolidine, DFT calculations are employed to map out the potential energy surfaces of the catalyzed reactions. This allows for the identification of the most plausible reaction mechanism by comparing the energy barriers of different possible pathways.

A key intermediate in many reactions catalyzed by this pyrrolidine (B122466) derivative is the enamine, formed from the reaction of the catalyst with a carbonyl compound. sci-hub.box DFT studies can model the formation of this enamine and its subsequent reaction with an electrophile. For instance, in a Michael addition, DFT calculations can elucidate the structure of the transition state for the carbon-carbon bond-forming step. These calculations often reveal the crucial non-covalent interactions, such as hydrogen bonding or steric repulsion, between the catalyst's dimethylphenyl group and the substrates, which dictate the facial selectivity of the attack on the enamine.

The computational investigation of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones, for example, has demonstrated the power of DFT in dissecting complex reaction pathways, including nucleophilic substitution, intramolecular Michael addition, and intramolecular Wittig reactions. rsc.org Similar depth of mechanistic detail can be achieved for pyrrolidine-catalyzed processes. Furthermore, DFT has been successfully applied to understand the mechanisms of various catalytic reactions, including those catalyzed by transition metals and other organic molecules, providing a robust framework for analyzing the reactivity and selectivity in systems involving (S)-2-(2,5-Dimethylphenyl)pyrrolidine. researchgate.netpreprints.org

Table 1: Key Applications of DFT in Studying (S)-2-(2,5-Dimethylphenyl)pyrrolidine Catalysis

| Area of Investigation | Insights Provided by DFT |

| Reaction Mechanism | Identification of stepwise vs. concerted pathways; characterization of intermediates and transition states. |

| Stereoselectivity | Determination of the energetic preference for pathways leading to different stereoisomers; analysis of non-covalent interactions governing chiral induction. |

| Catalyst-Substrate Interactions | Visualization and quantification of hydrogen bonding, steric hindrance, and other interactions in the transition state assembly. |

| Reactivity | Calculation of activation energy barriers to predict reaction rates and compare the feasibility of different reaction channels. |

Molecular Dynamics Simulations in Conformational Analysis

While DFT is excellent for studying stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of the catalyst and its complexes. MD simulations are particularly useful for the conformational analysis of flexible molecules like (S)-2-(2,5-Dimethylphenyl)pyrrolidine and its enamine intermediates.

A rigorous conformational analysis is essential because the relative populations of different conformers can significantly influence the outcome of a reaction. researchgate.net For pyrrolidine enamines, several conformations arising from the rotation around the N-C bond (s-cis and s-trans) and the puckering of the pyrrolidine ring are possible. MD simulations can explore the conformational landscape of the catalyst-substrate complex, identifying the most stable conformers and the energy barriers for their interconversion. This information is crucial for applying the Curtin-Hammett principle, which relates the product ratio to the difference in the free energies of the diastereomeric transition states, which in turn are influenced by the ground-state conformational preferences. Studies have shown that for some pyrrolidine-derived enamines, both s-cis and s-trans conformers can be significantly populated and that the origin of stereoselectivity cannot always be explained by the stability differences of the enamine isomers alone, highlighting the need to analyze the transition states themselves. researchgate.net

Spectroscopic and Diffraction Studies for Mechanistic Elucidation

Experimental techniques, particularly spectroscopy and X-ray diffraction, provide critical data that complements computational studies, allowing for the direct observation and characterization of key species in the catalytic cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and is instrumental in identifying reactive intermediates in catalytic cycles. In reactions catalyzed by (S)-2-(2,5-Dimethylphenyl)pyrrolidine, NMR can be used to detect the formation of the enamine intermediate. The chemical shifts and coupling constants of the protons and carbons in the enamine are distinct from those of the starting materials and products. For example, the vinylic protons of the enamine typically appear in a characteristic region of the ¹H NMR spectrum.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity of atoms within the intermediate and confirm its structure. In some cases, low-temperature NMR studies can be employed to trap and characterize transient intermediates that are unstable at room temperature. The characterization of intermediates in the synthesis of heterocyclic compounds often relies on such detailed NMR analysis. sci-hub.box

X-ray Crystallography of Key Intermediates and Catalyst Structures

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds. researchgate.netnih.gov Obtaining a crystal structure of the catalyst, (S)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride, would provide precise information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

Of even greater mechanistic value is the crystallographic characterization of catalyst-substrate adducts or stable intermediates. While often challenging due to their transient nature, obtaining a crystal structure of an enamine intermediate or a product complexed with the catalyst can offer a snapshot of the interactions that govern stereoselectivity. These structures can reveal the precise orientation of the substrates relative to the chiral catalyst, validating the models proposed by computational studies. The use of X-ray crystallography has been central to the optimization of substituents on pyrrolidine-based catalysts in other systems. nih.gov

Table 2: Spectroscopic and Diffraction Techniques for Mechanistic Studies

| Technique | Information Obtained | Relevance to Catalytic Mechanism |

| NMR Spectroscopy | Structural confirmation of starting materials, products, and intermediates. | Direct observation and characterization of key species in the catalytic cycle, such as enamines. |

| X-ray Crystallography | Precise 3D structure of crystalline compounds. | Unambiguous determination of the conformation of the catalyst and the geometry of catalyst-substrate complexes, providing insights into stereochemical control. |

Analysis of Chiral Induction and Stereochemical Control

The fundamental role of (S)-2-(2,5-Dimethylphenyl)pyrrolidine is to act as a chiral auxiliary, controlling the stereochemical outcome of a reaction. youtube.com The steric and electronic properties of the 2,5-dimethylphenyl group are paramount in this regard. This substituent creates a chiral pocket around the reactive center, effectively shielding one face of the enamine intermediate from attack by the electrophile.

The mechanism of chiral induction is often explained by transition state models that consider the steric hindrance imposed by the bulky aryl substituent. The electrophile is forced to approach the enamine from the less hindered face, leading to the preferential formation of one enantiomer of the product. The rigidity of the pyrrolidine ring, combined with the specific conformation adopted by the dimethylphenyl group, creates a well-defined chiral environment that is highly effective in transmitting stereochemical information. The principles of substrate and auxiliary control are central to understanding how the stereochemistry of the catalyst dictates the stereochemical outcome of the reaction. youtube.com

Understanding Diastereomeric Ratio and Enantiomeric Excess in Catalytic Cycles

The efficacy of a chiral organocatalyst like (S)-2-(2,5-Dimethylphenyl)pyrrolidine is fundamentally measured by its ability to control the stereochemical outcome of a reaction, which is quantified by the diastereomeric ratio (dr) and the enantiomeric excess (ee). In catalytic cycles involving pyrrolidine derivatives, the catalyst transiently bonds with the substrates to form chiral intermediates, such as enamines or iminium ions. The specific three-dimensional arrangement of these intermediates in the transition state dictates the facial selectivity of the subsequent bond-forming step, thereby determining the stereochemistry of the product.

The structure of the catalyst is paramount. Chiral pyrrolidines that lack hydrogen-bonding donors at the C-2 position often operate by sterically shielding one face of the substrate, compelling the reacting partner to attack from the less hindered face. nih.gov The substituents on the pyrrolidine ring and, in the case of 2-arylpyrrolidines, the aryl group itself, create a defined chiral environment. For instance, in multicomponent reactions designed to synthesize substituted pyrrolidines, the choice of Lewis acid and nucleophile has been shown to dramatically influence the diastereoselectivity. nih.gov The reaction of an N-tosyl imino ester with a dihydrofuran, for example, can proceed through an oxocarbenium ion intermediate. The subsequent nucleophilic attack is directed by the catalyst and additives, leading to high diastereoselectivity. nih.gov

Research into the synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions further highlights the role of the catalyst structure in controlling diastereoselectivity. nih.gov In these reactions, the N-tert-butanesulfinyl group on an azadiene acts as a potent chiral auxiliary, guiding the approach of the azomethine ylide. The optimization of reaction conditions, including the choice of a silver-based catalyst, can lead to quantitative conversion and high diastereomeric ratios. nih.gov Computational studies have been employed to understand the interaction between the catalyst's sulfinyl group and the metal of the dipole, providing insight into the origins of the observed diastereoselectivity. nih.gov

The following table, derived from studies on pyrrolidine synthesis, illustrates how reaction parameters can be optimized to achieve high diastereoselectivity.

| Entry | Catalyst/Lewis Acid | Solvent | Conversion (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 1 | Ag₂CO₃ | Toluene | 81 | 92:8 | nih.gov |

| 2 | AgSbF₆ | Toluene | 79 | 66:34 | nih.gov |

| 3 | AgOAc | Toluene | 79 | 86:14 | nih.gov |

| 4 | Ag₂CO₃ | THF | >95 | 88:12 | nih.gov |

| 5 | TiCl₄ (4.2 equiv) | - | 63 | Single Diastereomer | nih.gov |

Similarly, the enantiomeric excess (ee) is a measure of the catalyst's ability to favor the formation of one enantiomer over the other. Biocatalytic approaches using transaminases have demonstrated the synthesis of 2-arylpyrrolidines with excellent enantioselectivities (≥95% ee) and complementary stereochemical outcomes depending on the enzyme chosen. acs.org This highlights the precise molecular recognition required to achieve high levels of enantiopurity. acs.org

Structure-Activity Relationship Studies for Catalyst Optimization

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of organocatalysts like (S)-2-(2,5-Dimethylphenyl)pyrrolidine. These studies systematically modify the catalyst's structure to understand how specific molecular features influence its activity and selectivity. nih.govrsc.org The goal is to identify the key structural components responsible for high performance and to fine-tune them for specific applications. nih.gov

For 2-arylpyrrolidine catalysts, several structural elements can be varied:

Substituents on the Aryl Ring: The electronic and steric properties of substituents on the phenyl group directly impact the catalyst's performance. In the case of (S)-2-(2,5-Dimethylphenyl)pyrrolidine, the two methyl groups increase the steric bulk around the catalytic center. This can enhance stereoselectivity by creating a more defined and restrictive chiral pocket for the substrate to bind. nih.gov

The Pyrrolidine Ring: Modifications to the pyrrolidine scaffold itself are a common strategy. Introducing additional functional groups can establish secondary interactions (e.g., hydrogen bonding) that help organize the transition state assembly, often leading to improved enantioselectivity. nih.gov

The N-Substituent: While the parent pyrrolidine is a secondary amine, derivatization at the nitrogen atom can modulate the catalyst's properties. However, for many enamine and iminium ion-based catalytic cycles, the secondary amine is essential for the catalytic mechanism.

Data-driven approaches have been used to explore the structure-function relationships of a library of aryl pyrrolidine-based hydrogen-bond donor catalysts. nih.gov Statistical modeling revealed that high enantioselectivity depends on a synergistic effect between the aryl group, the pyrrolidine core, and the hydrogen-bond donor moiety. nih.gov These models demonstrated predictive power, successfully improving a previously reported reaction by selecting an optimal catalyst based on the identified structural features. nih.gov

The following table summarizes general SAR findings for pyrrolidine-based catalysts, which provide a framework for optimizing catalysts like (S)-2-(2,5-Dimethylphenyl)pyrrolidine.

| Structural Modification | Observed Effect on Catalysis | Rationale | Reference |

|---|---|---|---|

| Increased steric bulk on the C-2 aryl group | Often increases enantioselectivity | Creates a more defined chiral pocket, enhancing facial discrimination of the substrate. | nih.gov |

| Addition of a hydrogen-bond donor (e.g., thiourea, squaramide) | Can significantly improve enantioselectivity | Provides secondary noncovalent interactions that organize and stabilize the transition state. | nih.gov |

| Modification of substituents remote from the catalytic site | Can have varied and sometimes unexpected effects | Demonstrates the potential for fine-tuning catalyst performance through subtle electronic and steric changes. | nih.gov |

| Methyl substitution vs. hydrogen on an attached functional group | Can improve enantioselectivity (e.g., 91% vs 87% ee in an aldol (B89426) addition) | Subtle change in steric or electronic environment can favor a more ordered transition state. | nih.gov |

Ultimately, SAR studies underscore the principle that effective catalyst design requires a deep understanding of the reaction mechanism and the noncovalent interactions that govern stereoselectivity. rsc.orgnih.gov By systematically altering and evaluating the catalyst structure, researchers can develop highly efficient and selective organocatalysts tailored for challenging chemical transformations.

Advanced Synthetic Applications of the S 2 2,5 Dimethylphenyl Pyrrolidine Scaffold

Integration into Complex Molecular Architectures

The pyrrolidine (B122466) ring is a five-membered nitrogen heterocycle that is a common feature in a vast array of natural products and synthetically important molecules. nih.gov The (S)-2-(2,5-Dimethylphenyl)pyrrolidine scaffold serves as a robust starting point for creating significantly more complex polycyclic and fused heterocyclic systems. Its inherent chirality is a key feature, allowing for the stereocontrolled synthesis of target molecules. nih.gov

Synthetic strategies often leverage the pyrrolidine nitrogen and the C5 position for annulation reactions, building additional rings onto the core scaffold. One such approach involves the synthesis of dihydrouracils spiro-fused to pyrrolidines, which begins with a multi-step synthesis to create a functionalized pyrrolidine. nih.gov This methodology includes a Knoevenagel condensation, a 1,3-dipolar cycloaddition to form the pyrrolidine ring, and subsequent reduction and cyclization steps. nih.gov The 2-aryl substituent, in this case, the 2,5-dimethylphenyl group, provides a structural anchor and influences the stereochemical outcome of subsequent transformations.

Furthermore, the scaffold can be incorporated into complex polyheterocyclic sulfonamides. mdpi.com Methodologies such as Excited State Intramolecular Proton Transfer (ESIPT) have been used to create complex quinolinols or azacanes from simpler precursors, which can then be modified through post-photochemical reactions to increase molecular complexity. mdpi.com The (S)-2-(2,5-Dimethylphenyl)pyrrolidine unit can be envisioned as a key component in precursors for such complexity-building transformations, where the pyrrolidine nitrogen acts as a nucleophile or the aryl group participates in cyclization cascades.

Construction of Spirocyclic Pyrrolidine Frameworks

Spirocycles, molecules containing two rings connected by a single common atom, are of great interest due to their rigid, three-dimensional structures which are valuable in medicinal chemistry and materials science. nih.govresearchgate.net The pyrrolidine scaffold is frequently used to construct spirocyclic frameworks.

A primary method for synthesizing spirocyclic pyrrolidines is the [3+2] cycloaddition reaction between an in-situ generated azomethine ylide and a suitable dipolarophile. nih.govresearchgate.netresearchgate.net In a typical sequence applicable to the (S)-2-(2,5-Dimethylphenyl)pyrrolidine scaffold, the secondary amine could be reacted with an aldehyde or ketone to form a pyrrolidinium (B1226570) ylide, which then reacts with an electron-deficient alkene to furnish the spirocycle. This approach has been successfully used to synthesize the core of antibacterial agents like Sitafloxacin. nih.govresearchgate.net

More advanced methods include visible-light-induced intramolecular [2+2] cycloadditions. rsc.org This photochemical strategy allows for the construction of polysubstituted spiro[2.3] or [3.3] cyclic frameworks fused to a tosylated pyrrolidine under mild conditions, demonstrating the versatility of the pyrrolidine core in complex ring-forming reactions. rsc.org The synthesis of dihydrouracils spiro-fused to pyrrolidines also represents a key application in this area. nih.gov

Table 1: Selected Synthetic Methods for Spirocyclic Pyrrolidine Frameworks

| Method | Key Reagents/Conditions | Description | Reference(s) |

| [3+2] Cycloaddition | Azomethine Ylide (from amine + aldehyde), Electron-Deficient Alkene | A highly convergent method where the pyrrolidine nitrogen is incorporated into a newly formed ring system at the spiro center. | nih.govresearchgate.net |

| Visible-Light Photocycloaddition | Polypyridyl Iridium(III) catalyst, Visible Light | An intramolecular [2+2] cycloaddition of a tethered methylenecyclopropane (B1220202) onto the pyrrolidine scaffold. | rsc.org |

| Multi-step Spiro-fusion | Knoevenagel condensation, 1,3-dipolar cycloaddition, reduction, annulation | A linear synthesis to build a functionalized pyrrolidine which is then used to construct a spiro-fused dihydrouracil (B119008) ring. | nih.gov |

Derivatization Strategies for Functionalization of the Pyrrolidine Core

The functionalization of the pre-formed (S)-2-(2,5-Dimethylphenyl)pyrrolidine scaffold is crucial for creating diverse compound libraries and for fine-tuning molecular properties. Derivatization can occur at the pyrrolidine nitrogen, the C5 position, or the aryl ring.

A significant advancement in pyrrolidine functionalization is the redox-triggered α-C-H functionalization. nih.gov This method allows for the regio- and diastereoselective functionalization of the secondary C-H bond at the C5 position of a 2-substituted pyrrolidine. nih.gov Using an internal oxidant like o-benzoquinone, an N,O-acetal intermediate is generated, which can then be attacked by a nucleophile to yield an unsymmetrically 2,5-disubstituted pyrrolidine. nih.gov This strategy provides a powerful tool for introducing new substituents with high stereocontrol.

The nitrogen atom of the pyrrolidine ring is another common site for derivatization. It can be readily acylated, alkylated, or used to form ureas and thioureas. For instance, N-2,5-dimethylphenylthioureido acid derivatives have been synthesized by reacting the corresponding amine with an isothiocyanate, followed by further modifications. nih.gov The synthesis of 2,5-linked pyrrolinones, which act as potential peptidomimetic scaffolds, involves the intramolecular condensation of an N-protected amino dione, highlighting the importance of N-protection and derivatization in multi-step syntheses. nih.gov

Table 2: Key Derivatization Reactions for the Pyrrolidine Core

| Reaction Type | Position | Reagents/Conditions | Outcome | Reference(s) |

| α-C-H Functionalization | C5 | o-Benzoquinone (internal oxidant), Nucleophile | Introduces a new substituent at the C5 position with high diastereoselectivity. | nih.gov |

| N-Acylation/Sulfonylation | N1 | Acid chloride, Sulfonyl chloride, Base | Forms amides or sulfonamides, modifying the electronic properties of the nitrogen. | mdpi.comnih.gov |

| N-Alkylation | N1 | Alkyl halide, Base | Attaches alkyl groups to the pyrrolidine nitrogen. | researchgate.net |

| Thiourea Formation | N1 | Isothiocyanate | Forms N-thioureido derivatives for further elaboration. | nih.gov |

Utilization of the 2,5-Dimethylphenyl Moiety in Scaffold Design

The 2,5-dimethylphenyl group is not merely a passive substituent; it is a critical design element that imparts specific properties to the scaffold. This moiety is a recognized structural feature in various classes of compounds. nih.gov The substitution pattern, with two methyl groups on the phenyl ring, provides a defined steric and electronic profile.

In scaffold design, the 2,5-dimethylphenyl moiety serves several purposes:

Structural Anchor: It provides a rigid, lipophilic anchor that can orient the pyrrolidine ring for specific interactions in a larger molecular context.

Modulation of Properties: The methyl groups can influence the molecule's solubility, lipophilicity, and metabolic stability.

Platform for Further Functionalization: The aryl ring itself can be a site for further chemical modification through electrophilic aromatic substitution or cross-coupling reactions, allowing for the attachment of additional functional groups.

The strategic inclusion of this moiety is exemplified in the synthesis of N-2,5-dimethylphenylthioureido acid derivatives. nih.govresearchgate.net In this context, the 2,5-dimethylphenyl group is a core component of the resulting scaffold. nih.gov The design of such molecules often builds upon known privileged structures, which are molecular frameworks that appear frequently in active compounds. nih.govresearchgate.net

Applications in the Synthesis of Scaffolds for Chemical Biology Research (excluding biological activity)

The (S)-2-(2,5-Dimethylphenyl)pyrrolidine scaffold is an excellent starting point for the synthesis of molecules intended for chemical biology research. The focus here is on the creation of diverse and structurally complex libraries of compounds for screening and tool development. The pyrrolidine ring's ability to explore three-dimensional space due to its non-planar, sp³-hybridized nature makes it a desirable core for such libraries. nih.govresearchgate.net

One major application is in the construction of peptidomimetics, which are scaffolds designed to mimic secondary structures of peptides, such as β-strands. A notable example is the de novo design and synthesis of 2,5-linked pyrrolinones. nih.gov The synthesis involves an intramolecular condensation to form the pyrrolinone ring system, creating a repeating array that can be decorated with side chains, analogous to amino acids in a peptide. nih.gov The (S)-2-(2,5-Dimethylphenyl)pyrrolidine scaffold could serve as a chiral precursor or a terminal capping unit in the synthesis of such oligomeric structures.

Furthermore, the scaffold is suitable for DNA-compatible synthesis, a technology used to create vast combinatorial libraries where each compound is linked to a DNA tag that encodes its synthetic history. researchgate.net The robust nature of the pyrrolidine ring and the potential for multiple points of diversification make it an ideal candidate for such high-throughput synthetic strategies aimed at discovering new molecular probes. researchgate.net

Future Directions in Research on S 2 2,5 Dimethylphenyl Pyrrolidine

Development of Novel and Efficient Synthetic Routes

A primary focus for future research will be the development of more efficient, sustainable, and modular synthetic routes to access (S)-2-(2,5-Dimethylphenyl)pyrrolidine and other structurally complex 2-substituted pyrrolidines. nih.govchemistryjournals.net Current methodologies often rely on multi-step sequences that can be resource-intensive. researchgate.net The pursuit of greener and more atom-economical pathways is paramount. researchgate.netrsc.org

Future synthetic strategies are expected to move beyond traditional methods and embrace cutting-edge techniques. Key areas of exploration include:

Direct C-H Functionalization: A significant advancement would be the development of methods for the direct and stereoselective C-H arylation or alkylation of the pyrrolidine (B122466) ring at the C-2 or C-5 positions. acs.orgacs.orgacs.org This approach would streamline synthesis by avoiding the pre-functionalization of starting materials, thus reducing step counts and waste. nano-ntp.com For instance, palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidine derivatives, offering a template for future developments. acs.orgacs.org

Catalytic Asymmetric Synthesis: Instead of relying solely on chiral pool starting materials like L-proline, new routes will increasingly employ catalytic asymmetric reactions to construct the chiral pyrrolidine core. acs.org This could involve rhodium-catalyzed asymmetric C-H insertion reactions or other novel transformations that establish the desired stereochemistry with high fidelity. acs.org

Biocatalysis and Chemoenzymatic Routes: The use of enzymes to perform key transformations offers the potential for unparalleled selectivity under mild, environmentally benign conditions. Future work may focus on identifying or engineering enzymes that can synthesize complex pyrrolidine derivatives.

| Synthetic Strategy | Description | Potential Advantages | Representative Research Area |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral molecules, such as L-proline or (R)-glyceraldehyde, as starting materials. researchgate.netbeilstein-journals.org | Access to enantiopure compounds. | Synthesis of prolinol and diarylprolinol derivatives. nih.gov |

| Asymmetric C-H Insertion | Direct functionalization of C-H bonds using a chiral catalyst to create C-C bonds with stereocontrol. acs.org | High atom economy, reduced number of synthetic steps. | Rhodium-catalyzed carbene insertion into pyrrolidine C-H bonds. acs.org |

| Reductive Amination Cascades | Multi-step, one-pot sequences involving reductive amination to form the pyrrolidine ring. nih.gov | Modular and allows for diverse substitutions. | Synthesis of novel prolinamide catalysts. nih.gov |

| Carbonyl Olefin Metathesis | Ring-closing metathesis strategy to form 2,5-dihydropyrroles from amino acid-derived carbonyls and olefins. nih.gov | Access to unsaturated pyrrolidine rings under Brønsted acid catalysis. | Development of catalysts tolerant to Lewis-basic protecting groups. nih.gov |

Exploration of Expanded Catalytic Applications

While pyrrolidine-based catalysts are well-established in enamine and iminium ion catalysis for reactions like Michael additions and aldol (B89426) reactions, significant opportunities exist to broaden their catalytic repertoire. beilstein-journals.orgrsc.org Future research will likely focus on harnessing the unique steric and electronic properties of catalysts like (S)-2-(2,5-Dimethylphenyl)pyrrolidine for more challenging and novel transformations.

Key areas for expansion include:

Synergistic Catalysis: A major frontier is the combination of organocatalysis with other catalytic modes, such as photoredox or transition metal catalysis. mdpi.comacs.org This dual-catalysis approach can enable reactions that are inaccessible to either catalyst alone. acs.org For example, merging photoredox catalysis with enamine activation has enabled the direct asymmetric α-alkylation of aldehydes. nih.gov The development of pyrrolidine catalysts that can operate effectively in these synergistic systems is a key goal. nih.gov

Asymmetric C-H Functionalization: Beyond their synthesis, these catalysts could be employed to direct asymmetric C-H functionalization reactions on various substrates, providing a powerful tool for late-stage modification of complex molecules.

Catalysis of Radical Reactions: The traditional domain of pyrrolidine catalysts is two-electron, polar reactivity. A future direction is the development of systems that can control the stereochemistry of radical-based transformations, possibly through singly occupied molecular orbital (SOMO) catalysis or in conjunction with photoredox systems. mdpi.com

Polymerization Reactions: Exploring the use of these chiral catalysts to control the stereochemistry of polymerization reactions could lead to the development of novel, advanced materials with unique properties.

| Application Area | Catalytic Principle | Potential Outcome | Reference Concept |

|---|---|---|---|

| Dual Catalysis | Combining organocatalysis with another catalytic cycle (e.g., photoredox). acs.org | Enables novel bond formations and redox-neutral transformations. | Asymmetric α-alkylation of aldehydes via enamine and photoredox catalysis. nih.gov |

| Asymmetric Radical Reactions | Stereochemical control over reactions involving radical intermediates. mdpi.com | Access to chiral products from radical precursors. | SOMO-catalysis for enantioselective radical conjugate additions. mdpi.com |

| C-H Activation/Functionalization | Directing the selective functionalization of unactivated C-H bonds on a substrate. nano-ntp.com | Streamlined synthesis of complex molecules without pre-functionalization. | Palladium-catalyzed C-H arylation. acs.org |

| Multicomponent Reactions (MCRs) | Catalyzing reactions where three or more reactants combine in a single step. mdpi.com | Rapid construction of molecular complexity from simple starting materials. | Organocatalyzed asymmetric MCRs for building complex heterocycles. mdpi.com |

Advanced Computational Design of Next-Generation Pyrrolidine Catalysts

The trial-and-error approach to catalyst development is being increasingly supplemented, and in some cases replaced, by computational methods. acs.orgnumberanalytics.com In silico design and screening offer a powerful means to accelerate the discovery of new catalysts with enhanced activity and selectivity. nih.govnumberanalytics.com

Future research in this area will leverage:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to model transition states of catalyzed reactions, providing deep mechanistic insights. acs.org This understanding allows for the rational design of catalysts where the structure is modified to lower the energy of the desired stereodetermining transition state.